Roflupram

Description

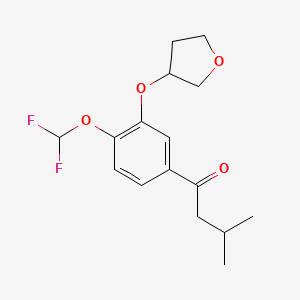

Structure

3D Structure

Properties

Molecular Formula |

C16H20F2O4 |

|---|---|

Molecular Weight |

314.32 g/mol |

IUPAC Name |

1-[4-(difluoromethoxy)-3-(oxolan-3-yloxy)phenyl]-3-methylbutan-1-one |

InChI |

InChI=1S/C16H20F2O4/c1-10(2)7-13(19)11-3-4-14(22-16(17)18)15(8-11)21-12-5-6-20-9-12/h3-4,8,10,12,16H,5-7,9H2,1-2H3 |

InChI Key |

IXURVUHDDXFYDR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(=O)C1=CC(=C(C=C1)OC(F)F)OC2CCOC2 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

roflupram |

Origin of Product |

United States |

Foundational & Exploratory

Roflupram: A Deep Dive into its Modulation of cAMP Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Roflupram, a selective phosphodiesterase 4 (PDE4) inhibitor, and its critical role in the modulation of cyclic adenosine monophosphate (cAMP) signaling. This document details the mechanism of action, quantitative efficacy, and experimental protocols relevant to the study of this compound, serving as a vital resource for professionals in drug discovery and development.

Introduction to this compound and cAMP Signaling

This compound is a potent, selective, and orally active inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in regulating intracellular levels of the second messenger, cyclic adenosine monophosphate (cAMP). By inhibiting the degradation of cAMP, this compound effectively elevates its intracellular concentration, thereby modulating a wide array of cellular processes. This mechanism underlies its significant anti-inflammatory and neuroprotective properties, making it a compound of high interest for therapeutic development in inflammatory diseases and neurological disorders.

The cAMP signaling pathway is a ubiquitous and essential signal transduction cascade involved in numerous physiological functions, including immune responses, neurotransmission, and cell proliferation. The concentration of cAMP is tightly regulated by its synthesis by adenylyl cyclase and its degradation by phosphodiesterases (PDEs). The PDE4 enzyme family is the primary regulator of cAMP levels in inflammatory and immune cells, making it a prime target for therapeutic intervention in inflammatory conditions.

Mechanism of Action: this compound's Impact on the cAMP Pathway

This compound exerts its pharmacological effects by selectively binding to and inhibiting the catalytic activity of PDE4. This inhibition leads to an accumulation of intracellular cAMP, which in turn activates downstream effectors, most notably Protein Kinase A (PKA). Activated PKA can then phosphorylate a variety of substrate proteins, including transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular function. The elevation of cAMP by this compound has been shown to suppress the production of pro-inflammatory cytokines and mediators, highlighting its anti-inflammatory potential.[1][2]

dot

References

- 1. Effects of Repeated Treatment with Phosphodiesterase-4 Inhibitors on cAMP Signaling, Hippocampal Cell Proliferation, and Behavior in the Forced-Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Complexity and Multiplicity of the Specific cAMP Phosphodiesterase Family: PDE4, Open New Adapted Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Utilizing Roflupram in a Lipopolysaccharide (LPS)-Induced Neuroinflammation Model

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases. The lipopolysaccharide (LPS)-induced neuroinflammation model is a widely used and robust method to mimic the inflammatory conditions of the central nervous system in vitro and in vivo. Roflupram, a selective phosphodiesterase 4 (PDE4) inhibitor, has emerged as a promising therapeutic agent for mitigating neuroinflammation. This document provides detailed application notes and protocols for the use of this compound in LPS-induced neuroinflammation models, including data presentation, experimental methodologies, and visualization of the underlying signaling pathways.

Mechanism of Action of this compound in Neuroinflammation

This compound exerts its anti-inflammatory effects primarily through the inhibition of PDE4, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn activates two key downstream pathways:

-

AMPK/Sirt1 Pathway: Elevated cAMP activates AMP-activated protein kinase (AMPK), which subsequently upregulates Sirtuin 1 (Sirt1). The activation of the AMPK/Sirt1 pathway has been shown to suppress the production of pro-inflammatory factors in microglial cells.[1]

-

Autophagy and Inflammasome Suppression: this compound has been demonstrated to induce autophagy in microglial cells. This process is crucial for the degradation of cellular components, including components of the NLRP3 inflammasome. By promoting autophagy, this compound suppresses the activation of the inflammasome, leading to a reduction in the maturation and release of pro-inflammatory cytokines such as IL-1β.[2][3]

Data Presentation: Efficacy of this compound in LPS-Induced Neuroinflammation

The following tables summarize the quantitative data on the effects of this compound and its analogue, Roflumilast, in mitigating LPS-induced neuroinflammation.

Table 1: In Vitro Efficacy of this compound and Roflumilast on Pro-inflammatory Mediators in LPS-Stimulated BV-2 Microglial Cells

| Compound | Concentration | Target Mediator | % Reduction vs. LPS Control | Reference |

| This compound | 10 µM | IL-6 Expression | Significant Reduction | [1] |

| This compound | 10 µM | TNF-α Expression | Significant Reduction | [1] |

| Roflumilast | 12.2 nM (IC50) | TNF-α Production | 50% | [4] |

| Roflumilast | 311.5 nM (IC50) | Nitric Oxide (NO) Production | 50% | [4] |

Table 2: In Vivo Efficacy of this compound and Roflumilast in LPS-Challenged C57BL/6j Mice

| Compound | Dosage | Brain Region | Target Cytokine | Outcome vs. LPS Control | Reference |

| This compound | Not Specified | Cortex & Hippocampus | IL-6 | Decreased Levels | [1] |

| This compound | Not Specified | Cortex & Hippocampus | TNF-α | Decreased Levels | [1] |

| Roflumilast | 10 mg/kg (oral, daily for 4 days) | Plasma & Brain | TNF-α | Reduced Levels | [4] |

| Roflumilast | 10 mg/kg (oral, daily for 4 days) | Plasma & Brain | IL-1β | Reduced Levels | [4] |

| Roflumilast | 10 mg/kg (oral, daily for 4 days) | Plasma & Brain | IL-6 | Reduced Levels | [4] |

Experimental Protocols

Protocol 1: In Vitro LPS-Induced Neuroinflammation in BV-2 Microglial Cells

1. Cell Culture and Seeding:

- Culture BV-2 microglial cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

- Maintain cells in a humidified incubator at 37°C with 5% CO2.

- Seed BV-2 cells in appropriate culture plates (e.g., 6-well plates for protein/RNA analysis, 96-well plates for viability assays) and allow them to adhere overnight.

2. Treatment:

- Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) for 1-2 hours.

- Following pre-treatment, stimulate the cells with LPS (e.g., 100 ng/mL - 1 µg/mL) for a specified duration (e.g., 6-24 hours) to induce an inflammatory response.

3. Post-Treatment Analysis:

- Cytokine Analysis: Collect the cell culture supernatant to measure the levels of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA kits according to the manufacturer's instructions.

- Western Blot Analysis: Lyse the cells to extract total protein. Perform Western blot analysis to determine the expression levels of key inflammatory and signaling proteins (e.g., Iba1, p-AMPK, Sirt1, NLRP3, Caspase-1).

- Immunofluorescence: Fix the cells and perform immunofluorescence staining for markers of microglial activation (e.g., Iba1, CD68) to visualize morphological changes.

Protocol 2: In Vivo LPS-Induced Neuroinflammation in C57BL/6j Mice

1. Animal Model and Treatment:

- Use adult male C57BL/6j mice (8-10 weeks old).

- Administer this compound (or a similar PDE4 inhibitor like Roflumilast at doses of 0.1-10 mg/kg) via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a designated period (e.g., daily for 4-7 days).

- On the final day of drug administration, induce neuroinflammation by a single intraperitoneal (i.p.) injection of LPS (e.g., 250 µg/kg - 1 mg/kg).

2. Behavioral Assessment (e.g., Morris Water Maze):

- Conduct behavioral tests such as the Morris Water Maze to assess cognitive function.

- Acquisition Phase: Train the mice to find a hidden platform in a circular pool of opaque water for 5 consecutive days. Record the escape latency and path length.

- Probe Trial: On the day following the last training session, remove the platform and allow the mice to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

3. Tissue Collection and Analysis:

- At the end of the experimental period (e.g., 24 hours post-LPS injection), euthanize the mice and collect brain tissue.

- Cytokine Analysis: Homogenize brain regions of interest (e.g., hippocampus, cortex) to measure cytokine levels using ELISA.

- Immunohistochemistry/Immunofluorescence: Perfuse the mice with paraformaldehyde, and prepare brain sections for staining with antibodies against markers of microglial activation (e.g., Iba1) and neuroinflammation.

- Western Blot Analysis: Homogenize fresh-frozen brain tissue to analyze the expression of key inflammatory and signaling proteins.

Protocol 3: Western Blot Analysis for Inflammatory Markers

1. Protein Extraction:

- Lyse cells or homogenized brain tissue in RIPA buffer containing protease and phosphatase inhibitors.

- Determine the protein concentration of each lysate using a BCA protein assay.

2. Gel Electrophoresis and Transfer:

- Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

- Separate the proteins based on molecular weight using SDS-PAGE.

- Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

- Incubate the membrane with primary antibodies against target proteins (e.g., Iba1, TNF-α, IL-6, p-AMPK, Sirt1) overnight at 4°C.

- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

4. Detection:

- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

- Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).

Protocol 4: Immunofluorescence for Microglial Activation

1. Tissue/Cell Preparation:

- For tissue sections, perform transcardial perfusion with 4% paraformaldehyde (PFA) and cryoprotect the brain in sucrose solution. Cut 20-30 µm thick sections.

- For cultured cells, fix with 4% PFA for 15 minutes.

2. Staining:

- Permeabilize the samples with 0.25% Triton X-100 in PBS.

- Block with a solution containing normal goat serum and BSA.

- Incubate with a primary antibody against a microglial marker (e.g., Iba1) overnight at 4°C.

- Wash and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.

- Counterstain the nuclei with DAPI.

3. Imaging and Analysis:

- Mount the slides with an anti-fade mounting medium.

- Visualize the staining using a fluorescence or confocal microscope.

- Analyze microglial morphology (e.g., ramified vs. amoeboid) and quantify the fluorescence intensity.

Mandatory Visualizations

References

- 1. This compound, a novel phosphodiesterase 4 inhibitor, inhibits lipopolysaccharide-induced neuroinflammatory responses through activation of the AMPK/Sirt1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of low-dose lipopolysaccharide and age on spatial learning in different Morris water maze protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a Phosphodiesterase 4 Inhibitior, Suppresses Inflammasome Activation through Autophagy in Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differential effects of two phosphodiesterase 4 inhibitors against lipopolysaccharide-induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

Roflupram Treatment Protocol for SH-SY5Y Cell Culture: Application Notes and Protocols for Neuroprotection Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the treatment of SH-SY5Y human neuroblastoma cells with Roflupram, a selective phosphodiesterase 4 (PDE4) inhibitor. This document outlines detailed protocols for cell culture, differentiation, this compound treatment, and subsequent analysis of its neuroprotective effects, particularly in an in vitro model of Parkinson's disease.

Introduction to this compound and SH-SY5Y Cells

This compound is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound elevates intracellular cAMP levels, which in turn activates downstream signaling pathways crucial for neuronal survival and function. The primary signaling cascades implicated in the neuroprotective effects of this compound are the Protein Kinase A (PKA)/cAMP response element-binding protein (CREB) pathway and the Exchange protein directly activated by cAMP (Epac)/Protein Kinase B (Akt) pathway.

The SH-SY5Y human neuroblastoma cell line is a widely used in vitro model in neuroscience research. These cells, derived from a bone marrow biopsy of a neuroblastoma patient, possess the ability to differentiate into a more mature neuronal phenotype, expressing markers of dopaminergic neurons. This characteristic makes them a valuable tool for studying neurodegenerative diseases like Parkinson's disease and for evaluating the therapeutic potential of neuroprotective compounds such as this compound.

Signaling Pathways and Experimental Workflow

The neuroprotective mechanism of this compound in SH-SY5Y cells involves the modulation of key signaling pathways that promote cell survival and mitigate cellular stress. The experimental workflow is designed to assess these effects in a controlled laboratory setting.

Quantitative Data Summary

The following tables summarize quantitative data on the effects of this compound and other relevant compounds on SH-SY5Y cells.

| Parameter | Value | Cell Line | Condition | Reference |

| This compound Effective Concentration | 20 µM | SH-SY5Y | Neuroprotection against α-synuclein toxicity | [1] |

| MPP+ Concentration for Neurotoxicity | 500 µM - 1.5 mM | SH-SY5Y | Induction of apoptosis and cell death | [2][3] |

| Rolipram (PDE4 Inhibitor) Effect on cAMP | ~60-fold increase (basal) | SH-SY5Y | 30-minute treatment | [4] |

| Rolipram (PDE4 Inhibitor) Effect on cAMP | ~200-fold increase (forskolin-stimulated) | SH-SY5Y | 30-minute treatment | [4] |

Table 1: Key Reagent Concentrations and Effects

| Treatment Group | Cell Viability (%) vs. MPP+ alone | Apoptotic Cells (%) vs. MPP+ alone | Reference |

| MPP+ (500 µM) | 100 (baseline) | 100 (baseline) | [2] |

| This compound (5 µM) + MPP+ | 110.5 ± 4.3 | 85.2 ± 5.1 | [2] |

| This compound (10 µM) + MPP+ | 121.7 ± 5.8 | 72.6 ± 4.9 | [2] |

| This compound (20 µM) + MPP+ | 135.4 ± 6.2 | 60.3 ± 4.1 | [2] |

Table 2: Neuroprotective Effects of this compound on MPP+-induced Toxicity in SH-SY5Y Cells [2]

| Protein | Treatment | Fold Change vs. Control | Reference |

| Phospho-CREB (Ser133) | Rolipram (10 µM), 15 min | Significant Increase | [5] |

| Phospho-Akt (Ser473) | This compound (20 µM) + α-synuclein | Reversal of α-synuclein-induced decrease | [1] |

Table 3: Effect of PDE4 Inhibition on Key Signaling Proteins in SH-SY5Y Cells (Representative Data)

Experimental Protocols

SH-SY5Y Cell Culture and Maintenance

-

Culture Medium: Prepare a 1:1 mixture of Minimum Essential Medium (MEM) and Ham's F-12 Nutrient Mix, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% MEM Non-Essential Amino Acids Solution.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Passaging: Subculture cells when they reach 70-80% confluency.

-

Aspirate the culture medium and wash the cells once with phosphate-buffered saline (PBS).

-

Add 0.25% Trypsin-EDTA and incubate for 2-3 minutes at 37°C to detach the cells.

-

Neutralize the trypsin with complete culture medium and centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh medium and plate at the desired density.

-

Neuronal Differentiation of SH-SY5Y Cells

For neuroprotection studies, it is often beneficial to differentiate SH-SY5Y cells into a more mature neuronal phenotype.

-

Seeding: Plate SH-SY5Y cells at a density of 1 x 10⁵ cells/mL in the desired culture vessel.

-

Differentiation Medium: After 24 hours, replace the culture medium with a differentiation medium containing 1% FBS and 10 µM all-trans-retinoic acid (RA).

-

Incubation: Culture the cells in the differentiation medium for 5-7 days, changing the medium every 2-3 days. Differentiated cells will exhibit a more neuronal-like morphology with extended neurites.

This compound Treatment and Induction of Neurotoxicity

-

This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in culture medium to the desired final concentrations (e.g., 5, 10, 20 µM). Ensure the final DMSO concentration does not exceed 0.1%.

-

Pre-treatment: Pre-treat the differentiated SH-SY5Y cells with the various concentrations of this compound for 1-2 hours before inducing toxicity.

-

Neurotoxin Preparation: Prepare a stock solution of 1-methyl-4-phenylpyridinium (MPP+) in sterile water or PBS. Dilute to the final working concentration (e.g., 500 µM) in culture medium.

-

Induction of Toxicity: After the this compound pre-treatment, add the MPP+ solution to the cell cultures.

-

Incubation: Co-incubate the cells with this compound and MPP+ for 24-48 hours.

Cell Viability Assessment (MTT Assay)

-

Reagent Preparation: Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in PBS.

-

MTT Addition: After the treatment period, add the MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Western Blot Analysis for Phosphorylated Proteins

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-CREB (Ser133), total CREB, phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Conclusion

This document provides a detailed framework for investigating the neuroprotective effects of this compound in SH-SY5Y cells. The provided protocols for cell culture, differentiation, and various analytical techniques, along with the summarized quantitative data and signaling pathway diagrams, offer a solid foundation for researchers in the field of neuropharmacology and drug development. Adherence to these protocols will facilitate reproducible and reliable results in the evaluation of this compound and other potential neuroprotective agents.

References

- 1. Effects of Repeated Treatment with Phosphodiesterase-4 Inhibitors on cAMP Signaling, Hippocampal Cell Proliferation, and Behavior in the Forced-Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Comparison of the effect of isobutylmethylxanthine and phosphodiesterase-selective inhibitors on cAMP levels in SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rolipram stimulates angiogenesis and attenuates neuronal apoptosis through the cAMP/cAMP-responsive element binding protein pathway following ischemic stroke in rats - PMC [pmc.ncbi.nlm.nih.gov]

Preparing Roflupram for In Vivo Research: A Detailed Guide

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the preparation and in vivo administration of Roflupram, a selective phosphodiesterase 4 (PDE4) inhibitor. This compound is a promising therapeutic candidate for a range of disorders due to its anti-inflammatory and cognitive-enhancing properties. These protocols and notes are intended to facilitate reproducible and effective in vivo studies.

Physicochemical Properties and Solubility

This compound is an orally active and brain-penetrant small molecule. Successful in vivo studies hinge on the appropriate preparation of this compound, taking into account its solubility and stability.

Table 1: Solubility and Storage of this compound

| Property | Details | Source |

| Solubility | A stock solution of 10 mM in DMSO is commonly used. For in vivo working solutions, a concentration of ≥ 2.5 mg/mL can be achieved using various co-solvent formulations. | [1] |

| Storage of Stock Solution | Store at -20°C for up to 1 month or at -80°C for up to 6 months. | [1] |

| Working Solution | It is recommended to prepare fresh working solutions for in vivo experiments on the day of use. | [1] |

In Vivo Administration Protocols

The choice of administration route and vehicle is critical for achieving desired pharmacokinetic and pharmacodynamic profiles. Oral gavage is a common and effective route for this compound administration in rodent models.

Recommended Vehicle Formulations for Oral Administration

The following table outlines several vehicle formulations that have been successfully used for the in vivo delivery of this compound and other poorly water-soluble compounds. The selection of a suitable vehicle should be guided by the specific experimental design and animal model.

Table 2: Vehicle Formulations for this compound Oral Administration in Mice

| Formulation Components | Preparation Protocol | Notes | Source |

| DMSO, PEG300, Tween-80, Saline | To prepare a 1 mL working solution (≥ 2.5 mg/mL): Start with a 25 mg/mL stock solution of this compound in DMSO. Add 100 µL of the DMSO stock to 400 µL of PEG300 and mix thoroughly. Add 50 µL of Tween-80 and mix again. Finally, add 450 µL of Saline to reach the final volume of 1 mL. | This formulation creates a clear solution. | [1] |

| DMSO, SBE-β-CD in Saline | To prepare a 1 mL working solution (≥ 2.5 mg/mL): Start with a 25 mg/mL stock solution of this compound in DMSO. Add 100 µL of the DMSO stock to 900 µL of a 20% SBE-β-CD solution in Saline and mix thoroughly. | This formulation also results in a clear solution. | [1] |

| DMSO, Corn oil | To prepare a 1 mL working solution (≥ 2.5 mg/mL): Start with a 25 mg/mL stock solution of this compound in DMSO. Add 100 µL of the DMSO stock to 900 µL of Corn oil and mix thoroughly. | Use with caution for studies involving continuous dosing for more than two weeks. | [1] |

Dosage Recommendations

The effective dose of this compound in vivo can vary depending on the animal model and the specific pathological condition being investigated. The following table provides a summary of dosages used in published studies with this compound and other PDE4 inhibitors.

Table 3: In Vivo Dosages of this compound and other PDE4 Inhibitors in Mice

| Compound | Dosage | Administration Route | Animal Model/Application | Source |

| This compound | Not explicitly stated in snippets, but preparation for ≥ 2.5 mg/mL suggests a relevant in vivo concentration. | Oral | LPS-challenged mice, Spinal Cord Injury | [2][3][4] |

| Rolipram | 10 mg/kg/day | Oral | Dermatitis model | [5] |

| Rolipram | 3.3 mg/kg | Intraperitoneal | Alcoholic Liver Disease model | [6] |

| Rolipram | 6.6 mg/kg | Intravenous | Safety pharmacology studies | [6] |

| Roflumilast | 0.03 - 0.1 mg/kg | Oral | Cognitive enhancement | [7] |

| Roflumilast | 9 - 30 mg/kg | Oral | Emetic dose range | [8] |

Signaling Pathways of this compound

This compound exerts its therapeutic effects by modulating key intracellular signaling pathways. As a PDE4 inhibitor, its primary mechanism of action is to increase the levels of cyclic adenosine monophosphate (cAMP), a crucial second messenger.

Core Mechanism: PDE4 Inhibition and cAMP Elevation

Caption: this compound inhibits PDE4, preventing the breakdown of cAMP to 5'-AMP.

Downstream Anti-inflammatory and Neuroprotective Pathways

The accumulation of intracellular cAMP triggers a cascade of downstream signaling events that underpin the anti-inflammatory and neuroprotective effects of this compound.

Caption: Downstream signaling pathways activated by this compound-induced cAMP elevation.

Experimental Workflow for In Vivo Studies

A well-structured experimental workflow is essential for obtaining reliable and reproducible data. The following diagram outlines a typical workflow for an in vivo study investigating the effects of this compound.

Caption: A generalized experimental workflow for in vivo studies with this compound.

By following these detailed protocols and considering the provided information, researchers can effectively prepare and utilize this compound for their in vivo investigations, contributing to a deeper understanding of its therapeutic potential.

References

- 1. PDE4 inhibitor rolipram represses hedgehog signaling via ubiquitin-mediated proteolysis of GLI transcription factors to regress breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Mechanistic Rationale for PDE-4 Inhibitors to Treat Residual Cognitive Deficits in Acquired Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a Phosphodiesterase 4 Inhibitior, Suppresses Inflammasome Activation through Autophagy in Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phosphodiesterase 4 Inhibitor this compound Suppresses Inflammatory Responses Using Reducing Inflammasome in Microglia After Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of orally administered rolipram, a phosphodiesterase 4 inhibitor, on a mouse model of the dermatitis caused by 2,4,6-trinitro-1-chlorobenzene (TNCB)-repeated application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel Liposomal Rolipram Formulation for Clinical Application to Reduce Emesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The PDE4 inhibitor roflumilast improves memory in rodents at non-emetic doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differential effects of two phosphodiesterase 4 inhibitors against lipopolysaccharide-induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Roflupram in Rotenone-Induced Parkinson's Disease Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Roflupram, a selective phosphodiesterase 4 (PDE4) inhibitor, in preclinical models of Parkinson's disease (PD) induced by rotenone. The following sections detail the neuroprotective effects of this compound, experimental protocols for its application in both in vivo and in vitro models, and the key signaling pathways involved in its mechanism of action.

Introduction

Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1] Rotenone, a pesticide that inhibits mitochondrial complex I, is widely used to create animal and cellular models that replicate key pathological features of PD, including oxidative stress, α-synuclein aggregation, and dopaminergic cell death.[2][3][4] this compound has emerged as a promising therapeutic candidate due to its ability to penetrate the blood-brain barrier and its neuroprotective properties observed in various PD models.[5][6] These notes are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound in a rotenone-induced PD model.

Data Presentation

In Vitro Quantitative Data Summary

The following table summarizes the quantitative data from studies using SH-SY5Y cells, a human neuroblastoma cell line, to model rotenone-induced neurotoxicity.

| Parameter | Model System | Treatment Conditions | Key Findings | Reference |

| Cell Viability | SH-SY5Y cells | Rotenone (2 µM) for 24h | Cell viability reduced to ~50-60%. | [5] |

| SH-SY5Y cells | This compound (10 µM) pretreatment for 1h, then Rotenone (2 µM) for 24h | Significantly attenuated the decrease in cell viability. | [5] | |

| Apoptosis | SH-SY5Y cells | Rotenone (2 µM) for 24h | Significantly increased percentage of apoptotic cells. | [5] |

| SH-SY5Y cells | This compound (10 µM) pretreatment for 1h, then Rotenone (2 µM) for 24h | Significantly attenuated cell apoptosis. | [5][7] | |

| α-Synuclein Levels | SH-SY5Y cells | Rotenone treatment | Significant increase in α-synuclein protein levels. | [5] |

| SH-SY5Y cells | This compound (10 µM) pretreatment | Reduced the protein level of α-synuclein. | [5][7] | |

| Lysosomal Function | SH-SY5Y cells | This compound (10 µM) treatment | Increased levels of mature cathepsin D (CTSD) and LAMP1. | [5][7] |

In Vivo Quantitative Data Summary

The following table summarizes the quantitative data from studies using rodent models of rotenone-induced Parkinson's disease.

| Parameter | Animal Model | Treatment Conditions | Key Findings | Reference |

| Motor Function | Mice | Rotenone (10 mg/kg/day, i.g.) for 6 weeks, then this compound (0.5, 1, or 2 mg/kg/day, i.g.) for 4 weeks | This compound significantly ameliorated motor deficits. | [5][7] |

| Rats | Rotenone (1.5 mg/kg/48h, s.c.) for 21 days with Roflumilast (a similar PDE4 inhibitor) (0.2, 0.4, or 0.8 mg/kg, p.o.) | Improved motor activity and coordination. | [6] | |

| Tyrosine Hydroxylase (TH) Expression | Mice | Rotenone (10 mg/kg/day, i.g.) for 6 weeks, then this compound (0.5, 1, or 2 mg/kg/day, i.g.) for 4 weeks | Increased expression of TH in the substantia nigra pars compacta. | [5][7] |

| Rats | Rotenone (1.5 mg/kg/48h, s.c.) for 21 days with Roflumilast (0.8 mg/kg, p.o.) | 4-fold increase in striatal TH immunoreactive positive cells. | [6] | |

| α-Synuclein Levels | Mice | Rotenone (10 mg/kg/day, i.g.) for 6 weeks, then this compound (0.5, 1, or 2 mg/kg/day, i.g.) for 4 weeks | Reduced level of α-synuclein in the substantia nigra pars compacta. | [5][7] |

| SIRT1 Expression | Mice | Rotenone (10 mg/kg/day, i.g.) for 6 weeks, then this compound (0.5, 1, or 2 mg/kg/day, i.g.) for 4 weeks | Increased expression of SIRT1 in the substantia nigra pars compacta. | [5][7] |

Experimental Protocols

In Vitro Protocol: this compound in Rotenone-Treated SH-SY5Y Cells

This protocol outlines the steps to assess the neuroprotective effects of this compound against rotenone-induced toxicity in a neuronal cell line.

1. Cell Culture and Maintenance:

- Culture SH-SY5Y human neuroblastoma cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

- Maintain cells in a humidified incubator at 37°C with 5% CO2.

- Passage cells upon reaching 80-90% confluency.

2. Treatment with this compound and Rotenone:

- Seed SH-SY5Y cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein analysis).

- Allow cells to adhere and grow for 24 hours.

- Pre-treat cells with this compound (e.g., 10 µM) for 1 hour.[5][7] A vehicle control (e.g., DMSO) should be included.

- Following pre-treatment, add Rotenone (e.g., 2 µM) to the culture medium.[5] A control group without Rotenone or this compound should be maintained.

- Incubate the cells for the desired duration (e.g., 24 or 48 hours).[5]

3. Assessment of Neuroprotection:

- Cell Viability Assay: Use assays such as MTT or LDH to quantify cell viability according to the manufacturer's instructions.

- Apoptosis Assay: Employ techniques like flow cytometry with Annexin V/Propidium Iodide staining to measure the percentage of apoptotic cells.

- Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the protein levels of key markers such as α-synuclein, mature CTSD, LAMP1, and phosphorylated CREB.

In Vivo Protocol: this compound in a Rotenone-Induced Rodent Model of Parkinson's Disease

This protocol describes the induction of parkinsonism in rodents using rotenone and subsequent treatment with this compound.

1. Animal Model and Housing:

- Use adult male Wistar rats (180 ± 20 g) or C57BL/6J mice (8 weeks old).[5][8]

- House the animals under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

- Allow for an acclimatization period of at least one week before the experiment.

2. Induction of Parkinson's Disease with Rotenone:

- Prepare a solution of Rotenone. For mice, a common protocol involves intragastric administration at a dose of 10 mg/kg/day for 6 weeks.[5][7] For rats, subcutaneous injection of 1.5 mg/kg every 48 hours for 21 days can be used.[6] A vehicle control group should be included.

3. This compound Administration:

- Following the rotenone induction period, administer this compound. For mice, a daily intragastric gavage of this compound at doses of 0.5, 1, or 2 mg/kg for 4 weeks is effective.[5][7] For rats, oral gavage of a similar PDE4 inhibitor, roflumilast, at 0.2, 0.4, or 0.8 mg/kg daily for 21 days has been used.[6]

4. Behavioral Assessment:

- Conduct a battery of behavioral tests to assess motor function. These may include:

- Open Field Test: To measure locomotor activity.

- Rotarod Test: To assess motor coordination and balance.

- Catalepsy Test: To evaluate muscle rigidity.

- Grip Strength Test: To measure muscle strength.

5. Post-mortem Analysis:

- At the end of the treatment period, euthanize the animals and collect brain tissue.

- Immunohistochemistry: Perfuse the animals and prepare brain sections for immunohistochemical staining of tyrosine hydroxylase (TH) to quantify dopaminergic neuron loss in the substantia nigra and striatum.

- Western Blot Analysis: Homogenize brain tissue from the substantia nigra and striatum to analyze the protein levels of α-synuclein, SIRT1, mature CTSD, and LAMP1.

Signaling Pathways and Experimental Workflows

This compound Neuroprotective Signaling Pathway

Caption: this compound's dual neuroprotective signaling pathways.

Experimental Workflow for In Vivo this compound Studies

Caption: Workflow for rotenone-induced PD model and this compound treatment.

Conclusion

This compound demonstrates significant neuroprotective effects in rotenone-induced models of Parkinson's disease by mitigating apoptosis, reducing α-synuclein accumulation, and improving motor function.[5][7] Its mechanisms of action involve the activation of the CREB/PGC-1α and NAD+/SIRT1 signaling pathways, leading to enhanced mitochondrial and lysosomal function.[5][7][9] The provided protocols and data summaries offer a robust framework for researchers to further investigate the therapeutic potential of this compound for Parkinson's disease.

References

- 1. Neuroprotective Effects of a Standardized Flavonoid Extract from Safflower against a Rotenone-Induced Rat Model of Parkinson’s Disease | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. A highly reproducible rotenone model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound protects against rotenone-induced neurotoxicity and facilitates α-synuclein degradation in Parkinson’s disease models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PI3K/AKT signaling activation by roflumilast ameliorates rotenone-induced Parkinson’s disease in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound protects against rotenone-induced neurotoxicity and facilitates α-synuclein degradation in Parkinson's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound exerts neuroprotection via activation of CREB/PGC-1α signalling in experimental models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Roflupram Solubility for Cell Culture Experiments

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving Roflupram for cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro studies?

A1: The recommended solvent for dissolving this compound for in vitro cell culture experiments is dimethyl sulfoxide (DMSO). This compound exhibits high solubility in DMSO.[1] It is advisable to use a new, anhydrous grade of DMSO as hygroscopic DMSO can negatively impact solubility.[1]

Q2: What is the maximum concentration of DMSO that is safe for most cell lines?

A2: While cell line sensitivity varies, a final DMSO concentration of 0.1% to 0.5% is generally considered safe for most cell cultures and should not induce significant toxicity.[2][3] It is always recommended to perform a vehicle control experiment to assess the impact of DMSO on your specific cell line.

Q3: My this compound is precipitating when I add it to my cell culture medium. What can I do?

A3: Precipitation upon addition to aqueous-based cell culture media is a common issue with hydrophobic compounds. Please refer to the detailed troubleshooting guide below for a step-by-step approach to resolving this issue.

Q4: How should I store my this compound stock solution?

A4: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Troubleshooting Guide

Issue: this compound precipitates out of solution upon dilution in cell culture medium.

This is a common challenge due to the hydrophobic nature of this compound. Here are several strategies to overcome this issue, starting with the simplest and progressing to more complex formulations.

1. Optimization of the Dilution Method:

-

Problem: Direct addition of a highly concentrated DMSO stock to the aqueous medium can cause the compound to crash out of solution.

-

Solution: Employ a stepwise dilution method. Instead of adding the this compound-DMSO stock directly to the full volume of media, first, dilute the stock into a smaller volume of media with vigorous vortexing. Then, add this intermediate dilution to the final volume of media.[4] Pre-warming the cell culture medium to 37°C before adding the compound can also aid in solubility.[5]

2. Sonication:

-

Problem: The compound may not be fully dissolved in the initial DMSO stock.

-

Solution: After dissolving this compound in DMSO, use a bath sonicator to ensure complete dissolution before further dilution.[1]

3. Use of a Co-solvent:

-

Problem: The polarity difference between DMSO and the aqueous medium is too large.

-

Solution: Incorporate a less polar, water-miscible co-solvent. Polyethylene glycol 400 (PEG 400) can be used in conjunction with DMSO. A suggested formulation for in vivo studies that can be adapted for in vitro use involves a mixture of DMSO and PEG300.[1]

4. Addition of a Surfactant:

-

Problem: The hydrophobic compound is not being effectively dispersed in the aqueous medium.

-

Solution: A non-ionic surfactant like Tween® 80 can help to create a more stable dispersion. An in vivo formulation suggests a combination of DMSO, PEG300, and Tween-80, which could be adapted for cell culture at very low final concentrations.[1]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

| Solvent/Formulation | Concentration | Observations | Citation |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (318.15 mM) | Clear solution, may require sonication. | [1] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.95 mM) | Clear solution. | [1] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.95 mM) | Clear solution. | [1] |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (7.95 mM) | Clear solution. | [1] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Bath sonicator

Procedure:

-

Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Calculate the volume of DMSO required to achieve a 10 mM concentration. (Molecular Weight of this compound: 314.32 g/mol )

-

Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder.

-

Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

-

If any particulate matter is still visible, place the tube in a bath sonicator for 5-10 minutes, or until the solution is clear.

-

Store the 10 mM stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium

Materials:

-

10 mM this compound stock solution in DMSO

-

Pre-warmed (37°C) complete cell culture medium

-

Sterile conical tubes or multi-well plates

Procedure:

-

Determine the final concentration of this compound required for your experiment.

-

Calculate the volume of the 10 mM stock solution needed. Aim for a final DMSO concentration of ≤ 0.5%.

-

In a sterile tube, perform an intermediate dilution by adding the calculated volume of the this compound stock solution to a small volume of pre-warmed medium (e.g., 100-200 µL).

-

Vortex the intermediate dilution immediately and vigorously for 30 seconds.

-

Add the intermediate dilution to the final volume of pre-warmed cell culture medium in your culture vessel.

-

Gently swirl the culture vessel to ensure even distribution of the compound.

-

Prepare a vehicle control by adding the equivalent volume of DMSO (without this compound) to a separate culture vessel.

Mandatory Visualization

Caption: Workflow for preparing this compound solutions for cell culture.

Caption: this compound's mechanism of action via PDE4 and downstream pathways.

References

Optimizing Roflupram Concentration for In Vitro Assays: A Technical Support Center

Welcome to the technical support center for optimizing the use of Roflupram in your in vitro experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in effectively utilizing this selective PDE4 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn modulates the activity of various downstream signaling pathways, including protein kinase A (PKA) and exchange protein activated by cAMP (Epac). This modulation can lead to anti-inflammatory effects and neuroprotection.[1][2]

Q2: What is a typical effective concentration range for this compound in vitro?

A2: The effective concentration of this compound can vary significantly depending on the cell type and the specific assay. Based on available literature, concentrations ranging from the low nanomolar (nM) to the low micromolar (µM) range have been shown to be effective. For instance, in SH-SY5Y neuroblastoma cells, concentrations of 2.5–10 µM have demonstrated neuroprotective effects.[3] In BV-2 microglial cells, this compound has been shown to suppress inflammatory responses in a dose-dependent manner.[4][5][6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-20 mg/mL).[7] It is crucial to use high-quality, anhydrous DMSO to ensure complete dissolution. Stock solutions can be stored at -20°C or -80°C for extended periods. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.

Q4: I am observing precipitation when I add this compound to my cell culture medium. What should I do?

A4: Precipitation is a common issue when diluting a DMSO-solubilized compound into an aqueous-based cell culture medium. Here are some troubleshooting tips:

-

Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, and ideally at or below 0.1%, as higher concentrations can be toxic to cells.[8][9][10]

-

Serial Dilutions: Instead of adding a small volume of highly concentrated stock directly to your final volume of medium, perform serial dilutions in your cell culture medium.

-

Pre-warming Medium: Gently pre-warm your cell culture medium to 37°C before adding the this compound solution.

-

Vortexing: Vortex the diluted this compound solution gently before adding it to your cells.

-

Solubility Enhancers: For particularly challenging solubility issues, consider the use of solubility enhancers, though their effects on your specific assay should be validated.

Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| No or weak effect of this compound | 1. Suboptimal Concentration: The concentration used may be too low for the specific cell type or assay. 2. Compound Degradation: Improper storage or handling of this compound stock solution. 3. Cellular Resistance: The cell line may have low expression of PDE4 or compensatory mechanisms. | 1. Perform a dose-response curve to determine the optimal effective concentration. 2. Prepare fresh stock solutions and aliquot for single use to avoid freeze-thaw cycles. 3. Verify PDE4 expression in your cell line. Consider using a different cell model if necessary. |

| High Cell Death or Cytotoxicity | 1. This compound Concentration Too High: Exceeding the toxic threshold for the specific cell line. 2. High DMSO Concentration: The final concentration of the solvent (DMSO) is toxic to the cells.[8][9][10] | 1. Determine the cytotoxic concentration of this compound for your cells using an MTT or LDH assay. 2. Ensure the final DMSO concentration is below 0.5%, and preferably ≤ 0.1%.[8][9][10] Perform a vehicle control with the same DMSO concentration. |

| Inconsistent Results | 1. Compound Precipitation: this compound precipitating out of solution in the culture medium. 2. Variability in Cell Plating: Inconsistent cell numbers across wells. 3. Inconsistent Treatment Times: Variation in the duration of this compound exposure. | 1. Visually inspect the medium for any signs of precipitation. Follow the troubleshooting steps for solubility issues. 2. Ensure a homogenous cell suspension and careful pipetting when seeding cells. 3. Standardize all incubation and treatment times across experiments. |

Quantitative Data Summary

Table 1: this compound Potency Against PDE4 Subtypes

| PDE4 Subtype | IC₅₀ (nM) |

| PDE4 (core catalytic domain) | 26.2[3] |

| PDE4B | ~0.84 |

| PDE4D | ~0.68 |

Note: IC₅₀ values for specific subtypes can vary between different studies and assay conditions. The values for PDE4B and PDE4D are for the related compound Roflumilast and are provided as a reference for the expected selectivity profile.[4]

Table 2: Effective Concentrations of this compound in Various In Vitro Models

| Cell Line/Model | Concentration Range | Observed Effect | Reference |

| SH-SY5Y (neuroblastoma) | 2.5 - 10 µM | Neuroprotection against rotenone-induced apoptosis. | [3] |

| BV-2 (microglia) | Dose-dependent | Suppression of LPS-induced inflammatory responses. | [6][11] |

| Primary Rat Microglia | Not specified | Inhibition of LPS-induced pro-inflammatory cytokine release. | [11][12] |

| Neuronal N2a cells | Not specified | Decreased apoptosis in conditioned media from microglia. | [2][4] |

Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Working Concentration of this compound using an MTT Assay

This protocol is designed to establish the concentration range of this compound that is non-toxic to your target cells, which is a critical first step before conducting functional assays.

Materials:

-

Target cells in culture

-

This compound

-

DMSO

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Plate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed your cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere and recover overnight.

-

This compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform serial dilutions. Remember to prepare a vehicle control with the highest concentration of DMSO used in the dilutions.

-

Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot cell viability against this compound concentration to determine the cytotoxic concentration 50 (CC₅₀). The optimal working concentration for your functional assays should be well below this value.

Protocol 2: Assessing the Anti-inflammatory Effect of this compound on LPS-Stimulated Microglia

This protocol details how to measure the inhibitory effect of this compound on the production of a pro-inflammatory cytokine, such as TNF-α, in lipopolysaccharide (LPS)-stimulated microglial cells.

Materials:

-

BV-2 microglial cells or primary microglia

-

This compound

-

Lipopolysaccharide (LPS)

-

24-well cell culture plates

-

ELISA kit for the target cytokine (e.g., TNF-α)

Procedure:

-

Cell Seeding: Seed microglial cells in a 24-well plate and allow them to adhere.

-

Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound (determined from Protocol 1) for 1-2 hours. Include a vehicle control (DMSO).

-

Stimulation: Add LPS to the wells to a final concentration that robustly induces cytokine production (e.g., 100 ng/mL to 1 µg/mL). Include a control group of cells that are not treated with LPS.

-

Incubation: Incubate the cells for a period sufficient to allow for cytokine production (e.g., 6-24 hours).

-

Supernatant Collection: Collect the cell culture supernatants from each well.

-

Cytokine Measurement: Quantify the concentration of the target cytokine (e.g., TNF-α) in the supernatants using an ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Compare the cytokine levels in the this compound-treated groups to the LPS-only treated group to determine the inhibitory effect of this compound.

Visualizations

References

- 1. Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a Phosphodiesterase 4 Inhibitior, Suppresses Inflammasome Activation through Autophagy in Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Phosphodiesterase 4 Inhibitor this compound Suppresses Inflammatory Responses Using Reducing Inflammasome in Microglia After Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bio-rad.com [bio-rad.com]

- 8. researchgate.net [researchgate.net]

- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. The effects of topiramate on lipopolysaccharide (LPS)-induced proinflammatory cytokine release from primary rat microglial cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

How to improve Roflupram delivery across the blood-brain barrier

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the delivery of Roflupram across the blood-brain barrier (BBB). While this compound is known to be a brain-penetrant phosphodiesterase 4 (PDE4) inhibitor, optimizing its concentration at the target site within the central nervous system (CNS) can be a significant challenge.[1] This guide outlines strategies to enhance delivery, troubleshoot common experimental issues, and provides standardized protocols for evaluation.

Frequently Asked Questions (FAQs)

Q1: My systemic this compound administration isn't producing the expected CNS effects. Could this be a blood-brain barrier issue?

A1: Yes, several factors related to the BBB could be limiting the efficacy of your compound:

-

Insufficient Passive Diffusion: While this compound is a small molecule, its specific physicochemical properties may still limit its ability to freely diffuse across the tightly regulated endothelial cells of the BBB.[2]

-

Efflux Transporter Activity: The BBB is equipped with efflux pumps, such as P-glycoprotein (P-gp), which actively transport a wide range of xenobiotics out of the brain.[3][4] If this compound is a substrate for these transporters, its accumulation in the CNS could be significantly reduced, even if it can passively cross the barrier.[5]

-

Rapid Metabolism: this compound could be metabolized in the endothelial cells of the BBB or rapidly cleared from the brain parenchyma, preventing it from reaching therapeutic concentrations.

Q2: What are the primary strategies to enhance this compound delivery to the brain?

A2: The three main strategies involve modifying the delivery system or the molecule itself:

-

Nanoparticle-Based Delivery: Encapsulating this compound into nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) can protect it from degradation, shield it from efflux pumps, and facilitate transport across the BBB.[6][7][8]

-

Liposomal Formulations: Liposomes, which are lipid-based vesicles, can carry both hydrophilic and hydrophobic drugs. They can be engineered to have long circulation times and can be functionalized with ligands to target specific receptors on the BBB for enhanced uptake.[9][10][11]

-

Prodrug Approach: This involves chemically modifying the this compound molecule to create an inactive "prodrug" with enhanced lipophilicity or affinity for a BBB influx transporter.[12][13] Once across the BBB, the prodrug is metabolized back into the active this compound.[14][15]

Q3: How can I make a nanoparticle or liposome "actively" target the brain?

A3: Active targeting involves decorating the surface of your nanocarrier with ligands that bind to specific receptors expressed on the surface of brain endothelial cells. This triggers a process called receptor-mediated transcytosis (RMT), where the cell actively transports the nanocarrier from the blood side to the brain side.[16][17] Common targets include:

-

Transferrin Receptor (TfR): Binds to transferrin, a protein that transports iron.[9]

-

Insulin Receptor (IR): Binds to insulin.

-

Low-Density Lipoprotein Receptor-related Protein 1 (LRP1): Binds to various ligands, including angiopep-2.[9]

Troubleshooting Guides

Issue 1: Low Encapsulation Efficiency of this compound in Nanoparticles/Liposomes

| Potential Cause | Troubleshooting Step |

| Poor drug-polymer/lipid interaction | Screen different polymer or lipid compositions. For this compound, which is relatively lipophilic, ensure the chosen carrier has a suitable hydrophobic core. |

| Drug leakage during formulation | Optimize the formulation process. For example, in nanoprecipitation, adjust the solvent/anti-solvent ratio and mixing speed. For liposomes, consider active loading methods like pH gradients if passive loading is inefficient.[11] |

| Incorrect solvent system | Ensure this compound and the carrier material are fully dissolved in a compatible solvent before formulation. |

Issue 2: Nanoparticle/Liposome Formulation is Unstable (Aggregating)

| Potential Cause | Troubleshooting Step |

| Insufficient surface charge | Measure the zeta potential of your formulation. A value outside the ±30 mV range may indicate instability. Modify the formulation to include charged lipids or polymers. |

| Ineffective steric stabilization | Coat the nanoparticle surface with polyethylene glycol (PEG), a process known as PEGylation. This creates a "stealth" effect, preventing aggregation and reducing clearance by the immune system.[18] |

| High concentration | Dilute the formulation post-preparation for storage. Determine the maximum stable concentration through experimentation. |

Issue 3: In Vitro BBB Model Shows No Improved Permeability

| Potential Cause | Troubleshooting Step |

| Compromised barrier integrity | Regularly measure the Transendothelial Electrical Resistance (TEER) of your cell monolayer. Low TEER values indicate a "leaky" barrier. Ensure proper cell seeding density and culture conditions.[19][20] |

| Nanocarrier does not cross the cell layer | Confirm cellular uptake using fluorescently labeled nanocarriers and microscopy. If there is uptake but no transport, the transcytosis mechanism may be inefficient. |

| Active efflux of the nanocarrier | Co-administer with a known P-gp inhibitor in the in vitro model to see if permeability increases. This can help determine if your formulation is susceptible to efflux. |

Quantitative Data on Nanocarrier-Mediated Delivery

The following tables summarize representative data from studies on small molecule drug delivery to the brain using different nanocarrier strategies. Note: This data is not for this compound but serves as a benchmark for what can be achieved.

Table 1: Comparison of Polymeric Nanoparticle Formulations for Brain Delivery

| Drug | Nanoparticle Type | Size (nm) | Surface Modification | Brain/Blood Ratio Increase (vs. Free Drug) | Reference |

| Doxorubicin | Poly(butyl)cyanoacrylate | ~230 | Polysorbate 80 | ~6-fold | [21] |

| Curcumin | PLGA | ~165 | None (PEGylated) | ~5-fold | [8] |

| Carmustine | Solid Lipid Nanoparticles | ~120 | Lactoferrin | ~10-fold | [22] |

Table 2: Comparison of Liposomal Formulations for Brain Delivery

| Drug | Liposome Composition | Size (nm) | Targeting Ligand | Brain Accumulation Increase (vs. Free Drug) | Reference |

| Methotrexate | Phospholipid/Cholesterol | ~130 | Glutathione (GSH) | ~3.5-fold | [9] |

| GDNF (protein) | SPC/Cholesterol | <90 | RMP-7 | ~8-fold (AUC) | [23] |

| Quercetin | Cationic Lipids | ~150 | None | Increased biodistribution to brain | [18] |

Experimental Protocols & Methodologies

Protocol 1: Formulation of this compound-Loaded PLGA Nanoparticles

This protocol describes the nanoprecipitation method for encapsulating a hydrophobic drug like this compound into Poly(lactic-co-glycolic acid) (PLGA) nanoparticles.

Materials:

-

This compound

-

PLGA (50:50 lactide:glycolide ratio)

-

Acetone (organic solvent)

-

Polyvinyl alcohol (PVA) or Poloxamer 188 (surfactant)

-

Deionized water

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

Organic Phase Preparation: Dissolve 50 mg of PLGA and 5 mg of this compound in 5 mL of acetone. Ensure complete dissolution.

-

Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution in 20 mL of deionized water.

-

Nanoprecipitation: Place the aqueous phase on a magnetic stirrer at a constant, moderate speed. Inject the organic phase into the aqueous phase dropwise using a syringe. A milky-white suspension should form immediately.

-

Solvent Evaporation: Leave the suspension stirring overnight in a fume hood to allow the acetone to evaporate completely. Alternatively, use a rotary evaporator for faster removal.

-

Nanoparticle Collection: Centrifuge the nanoparticle suspension at ~15,000 x g for 30 minutes. Discard the supernatant.

-

Washing: Resuspend the nanoparticle pellet in deionized water and centrifuge again. Repeat this washing step twice to remove excess surfactant and unencapsulated drug.

-

Final Product: Resuspend the final pellet in a suitable buffer or lyoprotectant for storage or immediate use.

Protocol 2: In Vitro BBB Permeability Assessment using a Transwell Model

This protocol provides a general method for assessing the permeability of this compound formulations across a brain endothelial cell monolayer.[20][24][25]

Materials:

-

Transwell inserts (e.g., 0.4 µm pore size, polycarbonate membrane)

-

Human Brain Microvascular Endothelial Cells (hBMECs)

-

Co-culture cells (e.g., human astrocytes, pericytes - optional but recommended)

-

Cell culture media and supplements

-

EVOM-2 Voltohmmeter with STX2 electrodes (for TEER measurement)

-

This compound formulation (and a free this compound control)

-

LC-MS/MS or HPLC for drug quantification

Procedure:

-

Model Setup:

-

Coat the apical side of the Transwell insert with an appropriate extracellular matrix (e.g., collagen/fibronectin).

-

Seed hBMECs onto the apical side of the insert.

-

(Optional) Seed astrocytes and/or pericytes on the basolateral side of the insert or at the bottom of the well.

-

Culture the cells until a confluent monolayer is formed, typically 5-7 days.

-

-

Barrier Integrity Check:

-

Permeability Experiment:

-

Carefully replace the media in the apical (top) and basolateral (bottom) chambers with a fresh, serum-free assay buffer.

-

Add the this compound formulation (at a known concentration) to the apical chamber.

-

At designated time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber.

-

Immediately replace the volume removed with fresh assay buffer to maintain sink conditions.

-

-

Quantification:

-

Analyze the concentration of this compound in the basolateral samples using a validated LC-MS/MS or HPLC method.

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀)

-

dQ/dt = Rate of drug appearance in the basolateral chamber

-

A = Surface area of the Transwell membrane (cm²)

-

C₀ = Initial concentration of the drug in the apical chamber

-

-

Visualizations

Workflow and Pathway Diagrams

References

- 1. This compound|CAS 1093412-18-0|DC Chemicals [dcchemicals.com]

- 2. A comprehensive review in improving delivery of small-molecule chemotherapeutic agents overcoming the blood-brain/brain tumor barriers for glioblastoma treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of P-glycoprotein-mediated efflux on cerebrospinal fluid/plasma concentration ratio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. mdpi.com [mdpi.com]

- 8. Advances and Opportunities in Nanoparticle Drug Delivery for Central Nervous System Disorders: A Review of Current Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

- 10. Getting into the brain: liposome-based strategies for effective drug delivery across the blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 11. innovationaljournals.com [innovationaljournals.com]

- 12. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benthamdirect.com [benthamdirect.com]

- 14. [PDF] Prodrug Approaches for CNS Delivery | Semantic Scholar [semanticscholar.org]

- 15. Prodrug Strategies in the CNS Drugs: Small Modification Makes Big Improvements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Crossing the Blood–Brain Barrier: Innovations in Receptor- and Transporter-Mediated Transcytosis Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Understanding Drug Delivery to the Brain Using Liposome-Based Strategies: Studies that Provide Mechanistic Insights Are Essential - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Research Models of the Nanoparticle-Mediated Drug Delivery across the Blood–Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In Vitro Models for the Blood Brain Barrier [tempobioscience.com]

- 21. Nanotechnology-based drug delivery for the treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. mdpi.com [mdpi.com]

- 24. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Frontiers | A Novel Transwell Blood Brain Barrier Model Using Primary Human Cells [frontiersin.org]

- 26. In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Roflupram and Rolipram: A Comparative Guide to Neuroprotective Efficacy

In the landscape of neurodegenerative disease research, the inhibition of phosphodiesterase 4 (PDE4) has emerged as a promising therapeutic strategy. Among the compounds investigated, Roflupram and its predecessor, Rolipram, have garnered significant attention for their neuroprotective potential. This guide provides a detailed comparison of their efficacy, drawing upon experimental data to inform researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting the cAMP Signaling Pathway

Both this compound and Rolipram exert their neuroprotective effects by selectively inhibiting the PDE4 enzyme. PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in a myriad of cellular processes, including neuronal survival, inflammation, and synaptic plasticity. By inhibiting PDE4, these compounds increase intracellular cAMP levels, leading to the activation of protein kinase A (PKA) and the subsequent phosphorylation of the cAMP response element-binding protein (CREB). Activated CREB promotes the transcription of genes associated with neuroprotection, such as brain-derived neurotrophic factor (BDNF).

Furthermore, the elevation of cAMP has been shown to modulate inflammatory responses within the central nervous system (CNS). Both this compound and Rolipram can suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), while promoting the release of anti-inflammatory cytokines like interleukin-10 (IL-10). Recent studies also suggest the involvement of the AMPK/Sirt1 pathway in the neuroprotective and anti-inflammatory effects of these PDE4 inhibitors.

Quantitative Comparison of Efficacy

While direct head-to-head comparative studies on neuroprotective outcomes are limited, the available data on their PDE4 inhibitory activity and findings from various experimental models provide a basis for comparison.

| Parameter | This compound | Rolipram | Reference |

| PDE4 Inhibition | |||

| PDE4A IC50 | Not explicitly stated, but noted to be a more potent inhibitor than Rolipram. | ~3 nM | [1][2][3] |

| PDE4B IC50 | Not explicitly stated, but noted to be a more potent inhibitor than Rolipram. | ~130 nM | [1][2][3] |

| PDE4D IC50 | Not explicitly stated, but noted to be a more potent inhibitor than Rolipram. | ~240 nM | [1][2][3] |

| Neuroprotection | |||

| Neuronal Apoptosis | Significantly decreased MPP+-induced apoptosis in SH-SY5Y cells. | Markedly reduced the number of TUNEL-positive neurons after intracerebral hemorrhage. | [4][5] |

| Neuronal Survival | Protected dopaminergic neurons in a mouse model of Parkinson's disease. | Increased neuronal preservation by up to 67% in a rat model of spinal cord injury. | [4][6] |

| Anti-inflammatory Effects | |||

| TNF-α Reduction | Suppressed LPS-induced expression in microglial cells. | Significantly reduced production in a mouse model of intracerebral hemorrhage. | [5][7] |

| IL-1β Reduction | Not explicitly quantified in comparative studies. | Significantly decreased expression after subarachnoid hemorrhage. | [8] |

Experimental Protocols

In Vitro Model of Parkinson's Disease: MPP+ Induced Neurotoxicity in SH-SY5Y Cells

This model is utilized to assess the direct neuroprotective effects of compounds on dopaminergic neurons.

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium, such as DMEM/F12, supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Induction of Neurotoxicity: To mimic the neurotoxic effects observed in Parkinson's disease, cultured SH-SY5Y cells are exposed to 1-methyl-4-phenylpyridinium (MPP+), a potent neurotoxin.

Treatment: Cells are pre-treated with varying concentrations of this compound or Rolipram for a specified period before the addition of MPP+.

Assessment of Neuroprotection:

-

Cell Viability: Assessed using assays such as the MTT assay, which measures the metabolic activity of viable cells.

-

Apoptosis: Quantified through methods like flow cytometry using Annexin V/Propidium Iodide staining or by measuring the levels of apoptosis-related proteins like cleaved caspase-3 via western blotting.

-

Mitochondrial Function: Evaluated by measuring mitochondrial membrane potential and the production of reactive oxygen species (ROS).

In Vivo Model of Parkinson's Disease: MPTP Mouse Model

This model is employed to evaluate the neuroprotective and functional benefits of compounds in a living organism.

Animal Model: C57BL/6 mice are commonly used for this model.

Induction of Parkinsonism: Mice are administered 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a prodrug that is metabolized to the neurotoxin MPP+ in the brain, leading to the selective degeneration of dopaminergic neurons in the substantia nigra.

Treatment: this compound or Rolipram is administered to the mice, typically via intraperitoneal injection, either before, during, or after the MPTP treatment regimen.

Assessment of Neuroprotection and Functional Recovery:

-

Behavioral Tests: Motor function is assessed using tests such as the rotarod test (to measure motor coordination and balance) and the pole test (to assess bradykinesia).

-

Immunohistochemistry: Post-mortem analysis of brain tissue is performed to quantify the number of surviving dopaminergic neurons (tyrosine hydroxylase-positive cells) in the substantia nigra and the density of dopaminergic terminals in the striatum.

-

Neurochemical Analysis: Levels of dopamine and its metabolites are measured in the striatum using techniques like high-performance liquid chromatography (HPLC).

Signaling Pathways and Experimental Workflows

Caption: Signaling pathway of this compound and Rolipram.

Caption: In vitro neuroprotection experimental workflow.

Conclusion

Both this compound and Rolipram demonstrate significant neuroprotective potential through their shared mechanism of PDE4 inhibition. The available data suggests that this compound may be a more potent inhibitor of the PDE4 enzyme, which could translate to higher efficacy at lower concentrations. However, Rolipram has been more extensively studied in a wider range of neurodegenerative and injury models, providing a broader, albeit sometimes less potent, profile of neuroprotection.

A key consideration for the clinical translation of these compounds is their side effect profile. Rolipram's development was hindered by dose-limiting side effects such as nausea and emesis. This compound is reported to have a better safety profile, which could provide a significant advantage in clinical applications.

Further direct comparative studies are warranted to definitively establish the relative neuroprotective efficacy of this compound and Rolipram across various models of neurological disorders. Such studies will be crucial in guiding the future development of PDE4 inhibitors as a therapeutic class for neurodegenerative diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Rolipram | Cell Signaling Technology [cellsignal.com]

- 3. Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound exerts neuroprotection via activation of CREB/PGC-1α signalling in experimental models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The protective effect of the PDE-4 inhibitor rolipram on intracerebral haemorrhage is associated with the cAMP/AMPK/SIRT1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Therapeutic Profile of Rolipram, PDE Target and Mechanism of Action as a Neuroprotectant following Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]